N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 878713-92-9
VCID: VC0503609
InChI: InChI=1S/C16H16FN5O2/c1-23-14-4-2-3-12(9-18-16-19-21-22-20-16)15(14)24-10-11-5-7-13(17)8-6-11/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22)
SMILES: COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNC3=NNN=N3
Molecular Formula: C16H16FN5O2
Molecular Weight: 329.33g/mol

N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine

CAS No.: 878713-92-9

Main Products

VCID: VC0503609

Molecular Formula: C16H16FN5O2

Molecular Weight: 329.33g/mol

N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine - 878713-92-9

CAS No. 878713-92-9
Product Name N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
Molecular Formula C16H16FN5O2
Molecular Weight 329.33g/mol
IUPAC Name N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine
Standard InChI InChI=1S/C16H16FN5O2/c1-23-14-4-2-3-12(9-18-16-19-21-22-20-16)15(14)24-10-11-5-7-13(17)8-6-11/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22)
Standard InChIKey DXONAMACXCAIFO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNC3=NNN=N3
Canonical SMILES COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNC3=NNN=N3
PubChem Compound 4727644
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator